1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with phenylglycine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the imidazolidinone ring. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at reflux temperature.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding imidazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one exerts its effects depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thioxo group can form strong interactions with metal ions in the active sites of enzymes, disrupting their function.
Materials Science: The electronic properties of the compound can be exploited in the design of materials with specific conductive or luminescent properties.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one can be compared with other imidazolidinone derivatives:
1-Phenyl-3-phenyl-2-thioxoimidazolidin-4-one: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one: The presence of a methyl group instead of a phenyl group can significantly alter its chemical properties and applications.
Conclusion
This compound is a compound with diverse applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-8-9-15(13(2)10-12)18-11-16(20)19(17(18)21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNVLZUGSXAIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(=O)N(C2=S)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.